molecular formula C8H7IO2 B1359923 Methyl 3-iodobenzoate CAS No. 618-91-7

Methyl 3-iodobenzoate

Cat. No. B1359923
CAS RN: 618-91-7
M. Wt: 262.04 g/mol
InChI Key: NPXOIGSBRLCOSD-UHFFFAOYSA-N
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Description

Methyl 3-iodobenzoate is a chemical compound with the empirical formula C8H7IO2 . It is also known by its CAS number 618-91-7 . This compound belongs to the class of organic esters and contains an iodine atom attached to the benzene ring. Its molecular weight is approximately 262.04 g/mol .


Physical And Chemical Properties Analysis

  • Melting Point : 46-50°C .

Scientific Research Applications

“Methyl 3-iodobenzoate” is a chemical compound with the molecular formula C8H7IO2 . It has a molecular weight of 262.04 . This compound is often used as a raw material or intermediate in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

    Organic Synthesis

    This compound is often used as a raw material or intermediate in organic synthesis . The specific application can vary greatly depending on the reaction being conducted and the desired end product.

    Pharmaceuticals

    In the pharmaceutical industry, “Methyl 3-iodobenzoate” could be used in the synthesis of various drugs . The specific drugs and their uses would depend on the particular pharmaceutical company and their current research and development projects.

    Agrochemicals

    “Methyl 3-iodobenzoate” could be used in the production of various agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture.

    Dyestuff

    This compound could potentially be used in the production of dyes . The specific types of dyes and their uses would depend on the particular dye being produced.

    Research

    “Methyl 3-iodobenzoate” is often used in research settings, particularly in laboratories that focus on organic chemistry . It could be used in various experiments and studies, with the specific application depending on the nature of the research being conducted.

    Education

    This compound could be used in educational settings, particularly in university laboratories for teaching purposes . It could be used to demonstrate various chemical reactions and techniques to students.

properties

IUPAC Name

methyl 3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7IO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOIGSBRLCOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060689
Record name Benzoic acid, 3-iodo-, methyl ester
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodobenzoate

CAS RN

618-91-7
Record name Methyl 3-iodobenzoate
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Record name Benzoic acid, 3-iodo-, methyl ester
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Record name Methyl 3-iodobenzoate
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Record name Benzoic acid, 3-iodo-, methyl ester
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Record name Benzoic acid, 3-iodo-, methyl ester
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Record name Methyl 3-iodobenzoate
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Synthesis routes and methods I

Procedure details

To a stirred solution of 25 g (100.8 mmol) of 3-iodobenzoic acid in 250 mL of methanol under argon was added 1.2 mL (23.2 mmol) of concentrated H2SO4 and the mixture was heated to reflux for 24 h. The solution was concentrated to 150 mL, gravity filtered to remove any insoluble material, scratched with a glass rod, and allowed to cool slowly. After cooling to RT the flask was allowed to stand in the refrigerator for a few days. The solid was collected and washed with ice cold methanol and dried under high vacuum at RT for 2 days to provide 25.7 g (97%) of a light violet colored solid. mp 40°-41° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Iodobenzoic acid (10.0 g, 40.3 mmol) was placed in dry methanol (50 mL) under an argon atmosphere and was treated with chlorotrimethylsilane (15.4 mL, 0.12 mol). After heating at 65° C. for 4 h, the mixture was cooled to room temperature and was concentrated in vacuo. The residue was partitioned between ethyl acetate (100 mL) and water, the organic phase was washed twice with water, was dried (Na2SO4) and was evaporated to provide the titled compound as a white solid (10.6 g, 100%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 3-iodobenzoic acid (50.0 g, 0.202 mol) in methanol (300.0 ml) was added H2SO4 (1.0 ml). The reaction mixture was heated to reflux. After reflux 24 h, heating was stopped. The reaction mixture was cooled to room temperature. Water (400.0 ml) was added, the product was extracted with ethyl acetate (2×300.0 ml). The organic layer was washed with 20% of NaHCO3 water solution and followed with water. After removal of ethyl acetate, the crude product was purified by recrystallization from ethanol/water. Final white pure product was obtained in 51.0 g (96.5%) after dry under vacuum. 1H NMR (400 MHz, CDCl3, δ): 8.35 (t, J=1.6 Hz, 1H), 7.97 (dt, J1=8.4 Hz, J2=1.6 Hz, 1H), 7.85 (dt, J1=8.4 Hz, J2=1.6 Hz, 1H), 7.14 (t, J=8.4 Hz, 1H), 3.89 (s, 3H, OCH3). 13C NMR (100 MHz, CDCl3, δ): 165.56, 141.70, 138.42, 131.93, 130.03, 128.70, 93.76, 52.38.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3-iodobenzoic acid (7.44 g, 30 mmol) was suspended in dry MeOH (40 mL) under nitrogen at 0° C. SOCl2 (3.3 mL) was added over 5 minutes. Stirring continued at room temperature for 16 hours, after which the reaction mixture was concentrated. The residue was dissolved in EtOAc and was washed twice with NaHCO3 (conc.). The organic solution was dried over MgSO4, filtered and concentrated to yield a white crystalline solid (7.32 g, 93%). NMR 1H (ppm, CDCl3): 8.36 (t, J4=1.6 Hz, 1H), 7.98 (d, J3=7.8 Hz, 1H), 7.86 (d, J3=7.9 Hz, 1H), 7.16 (t, J3=7.8 Hz, 1H), 3.90 (s, 3H).
Quantity
7.44 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
PK Garg, S Garg, MR Zalutsky - Nuclear medicine and biology, 1993 - Elsevier
… In the current study, we have investigated the utility of labeling MAbs via reaction with N-succinimidyl 4-methyl-3iodobenzoate (SMIB) which was synthesized by the iododestannylation …
Number of citations: 43 www.sciencedirect.com
M D'Huyvetter, J De Vos, V Caveliers… - Journal of Nuclear …, 2021 - Soc Nuclear Med
… VHH1 is a single-domain antibody covalently linked to therapeutic 131 I via the linker N-succinimidyl 4-guanidino-methyl-3-iodobenzoate (SGMIB). The phase I study was aimed at …
Number of citations: 66 jnm.snmjournals.org
X Chen, H Zhou, Z Chen - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
… In a scaled-up reaction, on employing 4.0 mmol of NH-sulfoximine 1a and 5.0 mmol of methyl 3-iodobenzoate 2a as the starting materials, the desired product 3a could be isolated in 73…
Number of citations: 17 pubs.rsc.org
JI DeGraw, VH Brown, WT Colwell… - Journal of medicinal …, 1974 - ACS Publications
… Methyl 2-Methyl-3-iodobenzoate (II). A mixture of 100 g (0.55 mol) of 2-methyl-3-nitrobenzoic acid, 1.0 g of 10% Pd/C, and 50 ml of DMF was hydrogenated at 3 atm of pressure, taking …
Number of citations: 26 pubs.acs.org
XC Wang, W Gong, LZ Fang, RY Zhu, S Li, KM Engle… - Nature, 2015 - nature.com
… The use of methyl 3-iodobenzoate or methyl 4-iodobenzoate, however, resulted in the formation of the benzocyclobutene adduct as the major product. These experiments suggest that …
Number of citations: 479 www.nature.com
Z Guo, AG Schultz - Organic Letters, 2001 - ACS Publications
… Methyl 3-phenylbenzoate 4 was prepared in 90% yield from methyl 3-iodobenzoate 3 by means of Suzuki coupling with phenyl boronic acid. …
Number of citations: 29 pubs.acs.org
P Lulinski, L Skulski - Bulletin of the Chemical Society of Japan, 1997 - journal.csj.jp
… In this way we obtained pure 3iodobenzoic acid (86%), methyl 3-iodobenzoate (66%), ethyl 3-iodobenzoate (64%), 3-iodobenzamide (88%), 3-iodobenzenesulfonamide (74%), and 3-…
Number of citations: 63 www.journal.csj.jp
X Yu, C Shi, Y Cheng, Y Zhu, R Song, S Hu - Catalysts, 2023 - mdpi.com
Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst. In this study, the solid acids of zirconium metal solids fixed with …
Number of citations: 3 www.mdpi.com
C Shi, X Yu, W Wang, H Wu, A Zhang, S Liu - Catalysts, 2023 - mdpi.com
The catalytic activity and cyclic catalysis of different methyl benzoates were studied by using a series of Lewis solid acid catalysts. The iron-supported zirconium/titanium solid acid …
Number of citations: 0 www.mdpi.com
P Lulinski, L Skulski - Bulletin of the Chemical Society of Japan, 1999 - journal.csj.jp
… The same is true in respect to the iodination of other deactivated benzenes: methyl 3iodobenzoate (83%), ethyl 3-iodobenzoate (73%), and 3,3'- …
Number of citations: 39 www.journal.csj.jp

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